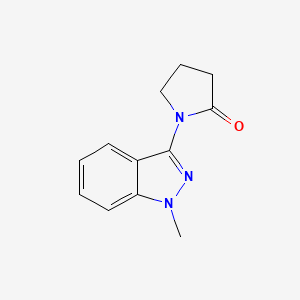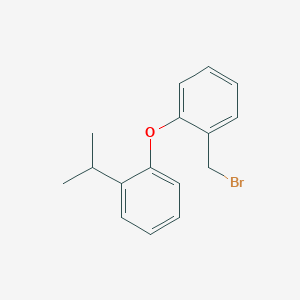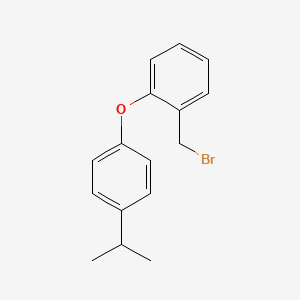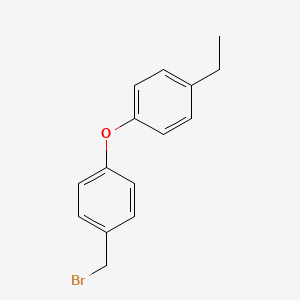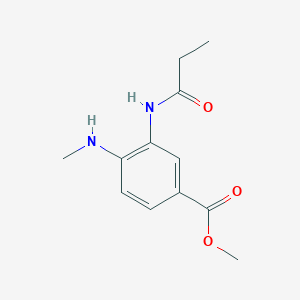methanamine CAS No. 1270521-59-9](/img/structure/B1404856.png)
[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Synthesis of Aryloxyphenyl Cyclopropyl Methanones
One notable application of compounds related to 4-Chloro-3-(trifluoromethyl)phenylmethanamine is in the efficient, high-yield synthesis of aryloxyphenyl cyclopropyl methanones, which have shown promising anti-tubercular activities. The synthesized compounds were effective against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 microg/mL. The most active compounds even showed activity against multi-drug-resistant strains (Dwivedi et al., 2005).
Use in Synthesis and Mechanistic Study of Benzodiazepines
Another application is in the mechanistic study of benzodiazepine synthesis. This research focused on the reactions between diphenylamine and diethyl 2-phenylmalonate to produce benzodiazepine derivatives. The study provided valuable insights into the reaction mechanisms and interactions involved in this process (Zhou & Li, 2019).
Involvement in Synthesis of Luminescent Platinum Complexes
The compound's derivatives have been used in synthesizing luminescent platinum(II) complexes. These complexes were designed to examine fluid- and solid-state interactions, offering insights into the oligomeric and ligand-ligand interactions in these compounds (Lai et al., 1999).
Contribution to Photocytotoxicity Studies
Compounds derived from 4-Chloro-3-(trifluoromethyl)phenylmethanamine have been utilized in studying photocytotoxic properties of Iron(III) complexes. These complexes displayed significant photocytotoxicity in red light, opening new avenues for cancer treatment and cellular imaging (Basu et al., 2014).
Role in Synthesis of Antidepressant Agents
Additionally, derivatives of this compound have been involved in the design of novel "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates. These compounds demonstrated robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNZLQSUZBZPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)
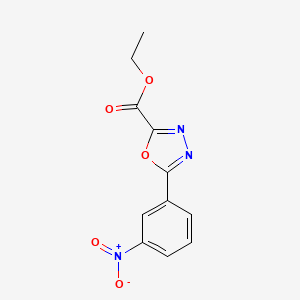
![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)

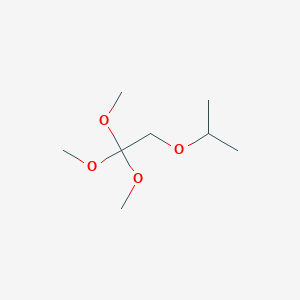

![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)
![1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1404790.png)
